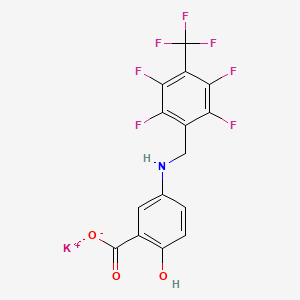
Salfaprodil
Übersicht
Beschreibung
Vorbereitungsmethoden
Salfaprodil kann durch verschiedene Verfahren synthetisiert werden, darunter die Anti-Lösungsmittel-Ausfällungskristallisation, die Kühlkristallisation und die Verdampfungskristallisation. Ein Verfahren beinhaltet das Auflösen von this compound in Wasser, Rühren und Erhöhen der Temperatur, bis es vollständig gelöst ist, und anschliessendes Konzentrieren unter vermindertem Druck, bis das Produkt getrocknet ist . Ein anderes Verfahren beinhaltet das Zugeben von this compound zu Wasser für Injektionszwecke, Filtrieren, Einstellen des pH-Werts mit einer wässrigen alkalischen Substanz und anschliessendes Gefriertrocknen der Lösung, um this compound-Gefriertrocknungspulver zu erhalten .
Analyse Chemischer Reaktionen
Salfaprodil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsbedingungen nicht allgemein dokumentiert sind.
Reduktion: Ähnlich wie bei der Oxidation sind Reduktionsreaktionen, die this compound betreffen, in der Literatur nicht umfassend beschrieben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Salfaprodil hat in der Neuroprotektionsforschung und bei neurodegenerativen Erkrankungen ein bedeutendes Interesse geweckt. Es zielt hauptsächlich auf NMDA-Rezeptoren im Gehirn ab, die an einer Vielzahl von neurologischen Erkrankungen beteiligt sind. This compound zeigt vielversprechende Ergebnisse beim Schutz von Neuronen vor Exzitotoxizität, einem Phänomen, bei dem eine übermässige Stimulation durch Neurotransmitter wie Glutamat zu neuronalen Schäden und zum Zelltod führt . Preklinische Studien haben sein Potenzial zur Reduzierung neuronaler Schäden und zur Verbesserung der Ergebnisse bei Tiermodellen von Schlaganfall und traumatischem Hirnverletzung gezeigt . Frühe klinische Studien befinden sich derzeit in der Durchführung, um seine Sicherheit, Verträglichkeit und Wirksamkeit beim Menschen zu beurteilen .
Wirkmechanismus
This compound arbeitet über einen Wirkmechanismus, der auf seiner Fähigkeit basiert, NMDA-Rezeptoren zu modulieren. NMDA-Rezeptoren spielen eine entscheidende Rolle bei der synaptischen Plastizität und Gedächtnisfunktion. Eine Überaktivierung dieser Rezeptoren kann zu Exzitotoxizität führen, die zu neuronalen Schäden und zum Zelltod beiträgt. Durch die Hemmung dieser Rezeptoren trägt this compound dazu bei, die Kaskade von Ereignissen zu verhindern, die zur Exzitotoxizität führt . Das Medikament zielt speziell auf die NR2B-Untereinheit des NMDA-Rezeptors ab, die stark an pathologischen Zuständen beteiligt ist, ohne die physiologischen Funktionen von NMDA-Rezeptoren bei der normalen synaptischen Übertragung signifikant zu beeinträchtigen .
Wirkmechanismus
Salfaprodil operates through a mechanism of action centered on its ability to modulate NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity and memory function. overactivation of these receptors can lead to excitotoxicity, contributing to neuronal damage and cell death. By inhibiting these receptors, this compound helps to prevent the cascade of events that leads to excitotoxicity . The drug specifically targets the NR2B subunit of the NMDA receptor, which is heavily involved in pathological conditions without significantly affecting the physiological functions of NMDA receptors in normal synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Salfaprodil ist einzigartig in seiner selektiven Hemmung der NR2B-Untereinheit des NMDA-Rezeptors. Ähnliche Verbindungen umfassen:
Ifenprodil: Ein weiterer GluN2B-selektiver Antagonist, der für seine neuroprotektiven Eigenschaften bekannt ist.
Ketamin: Ein nicht-selektiver NMDA-Rezeptor-Antagonist mit anästhetischen und antidepressiven Eigenschaften.
Die selektive Hemmung von this compound reduziert die Wahrscheinlichkeit von Nebenwirkungen, die häufig mit nicht-selektiven NMDA-Rezeptor-Antagonisten verbunden sind, wie z. B. kognitive Beeinträchtigung und Halluzinationen .
Eigenschaften
IUPAC Name |
potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOANMLPWLPVSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F7KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916214-57-8 | |
| Record name | Nelonemdaz potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONEMDAZ POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


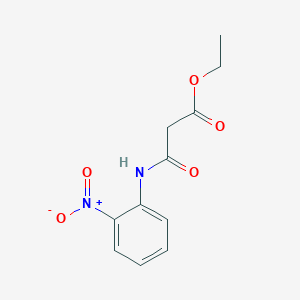

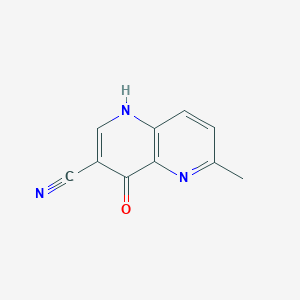



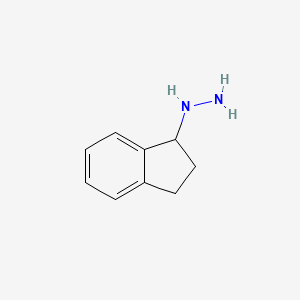
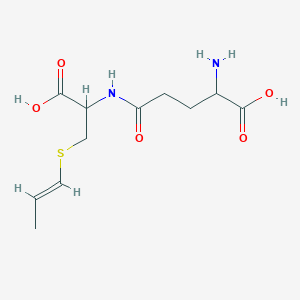
![2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3058697.png)
![1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B3058698.png)
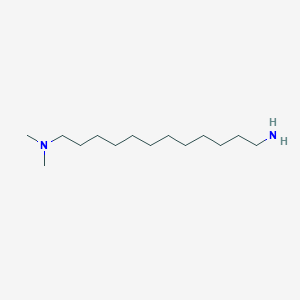
![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)
